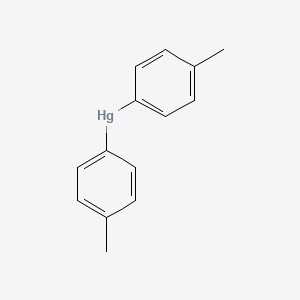

Mercury, bis(4-methylphenyl)-

Description

Historical Context of Organomercury Chemistry with Focus on Aryl Derivatives

The history of organometallic chemistry is rich with milestone discoveries, and organomercury compounds are central to this narrative. thieme-connect.de While early work in the 18th and 19th centuries by scientists like Louis Claude Cadet and Edward Frankland laid the groundwork for the field, the late 19th century saw a renewed focus on organomercury compounds. thieme-connect.dewikipedia.org A pivotal moment was Dimroth's discovery of the electrophilic substitution of aromatic compounds using mercury(II) salts, a process known as mercuration. thieme-connect.de This breakthrough opened up straightforward pathways to arylmercury derivatives and was soon followed by other innovative methods for creating mercury-carbon bonds. thieme-connect.de

Throughout the first half of the 20th century, research largely concentrated on expanding the variety of available organomercury structures. thieme-connect.de However, by the 1950s, these compounds became key substrates for mechanistic studies in physical organic chemistry, significantly advancing the understanding of electrophilic and radical substitution reactions in aryl systems. thieme-connect.de A notable development in this era was the "Nesmeyanov diazo method," discovered in 1929, which involved the thermal decomposition of double salts of aryldiazonium halides and heavy metal halides to synthesize organometallic compounds, including arylmercury derivatives. acs.org These foundational studies provided a rigorous mechanistic platform that was later extended to other organometallic systems, shaping the landscape of modern chemistry. thieme-connect.de

Significance of Diarylmercury Compounds in Synthetic Transformations

The primary significance of diarylmercury compounds in contemporary synthesis lies in their role as effective aryl group transfer agents through transmetalation reactions. nih.gov In these reactions, the aryl group from the diarylmercury compound is transferred to another metal, creating a new organometallic reagent that can then participate in a wide range of coupling reactions. nih.govchemistryviews.org

One of the earliest and most fundamental applications was in the synthesis of organolithium compounds. nih.gov The reaction of a diarylmercury compound, such as diphenylmercury (B1670734), with lithium metal provides a clean route to aryllithium reagents without the involvement of halides, which can sometimes complicate subsequent reactions. nih.gov

More recently, diarylmercury compounds have been employed in palladium-catalyzed cross-coupling reactions. Although the high toxicity of organomercury compounds has led to the development of alternatives, their historical and mechanistic importance cannot be overstated. wiley-vch.de For instance, they were used in early palladium-catalyzed oxidative arylations of alkenes. wiley-vch.de Diarylmercury compounds also serve as precursors for generating other valuable organometallic species. For example, their reaction with metallic mercury can lead to the formation of organomercuric chlorides, which are themselves useful synthetic intermediates. acs.org

Furthermore, diarylmercury compounds participate in carbonylation reactions, catalyzed by transition metals like palladium, to produce diaryl ketones. core.ac.ukcapes.gov.brgoogle.com This transformation involves the insertion of carbon monoxide into the aryl-mercury bond, facilitated by a transmetalation step to the transition metal catalyst. core.ac.uk While concerns over mercury's toxicity have driven research towards greener alternatives like organobismuth reagents, the foundational role of diarylmercury compounds in establishing these synthetic routes is a critical part of their legacy. chemistryviews.org

Scope and Research Trajectories for Mercury, bis(4-methylphenyl)-

Mercury, bis(4-methylphenyl)-, also known as di-p-tolylmercury, serves as a specific and well-studied example within the diarylmercury class. Its research trajectory has been valuable in elucidating the structural and reactive nature of these compounds.

Structural Analysis: X-ray crystallography studies have provided a detailed understanding of the molecular structure of di-p-tolylmercury. The molecule is planar, featuring linear carbon-mercury-carbon bonds, a characteristic coordination for mercury when bonded to ligands of similar electronegativity like carbon. cdnsciencepub.comcdnsciencepub.com This linear geometry is a key feature influencing its reactivity.

| Crystallographic Data for Mercury, bis(4-methylphenyl)- | |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 5.07 Å, c = 11.65 Å |

| β angle | 91.8° |

| Molecules per unit cell (Z) | 2 |

| Data sourced from the Canadian Journal of Chemistry. cdnsciencepub.comcdnsciencepub.comresearchgate.net |

Spectroscopic and Physical Properties: Spectroscopic methods, particularly Carbon-13 and Mercury-199 (B1194827) NMR, have been instrumental in characterizing di-p-tolylmercury and related methyl-substituted diarylmercury compounds. acs.org These techniques provide insight into the electronic environment of the carbon and mercury nuclei.

| Physical and Chemical Properties of Mercury, bis(4-methylphenyl)- | |

| CAS Registry Number | 537-64-4 |

| Molecular Formula | C₁₄H₁₄Hg |

| Molecular Mass | 382.86 g/mol |

| Monoisotopic Mass | 384.080193 g/mol |

| Melting Point | 245.7 °C |

| Data sourced from CAS Common Chemistry and the CompTox Chemicals Dashboard. cas.orgepa.gov |

Research Applications and Future Directions: The research involving Mercury, bis(4-methylphenyl)- has primarily focused on its utility in fundamental organometallic studies. It has been used as a model compound for understanding transmetalation processes and for spectroscopic analysis. acs.org As with other diarylmercury compounds, it has been listed in inventories for monitoring mercury use, reflecting the broader environmental and regulatory context surrounding these chemicals. federalregister.gov

While direct synthetic applications are now less common due to the development of less toxic reagents (e.g., organoboron, organotin, and organobismuth compounds), the study of Mercury, bis(4-methylphenyl)- and its analogues continues to be relevant. chemistryviews.orglibretexts.org It provides a benchmark for understanding the fundamental principles of organometallic reactivity, bond characteristics, and reaction mechanisms that are applicable across the periodic table. Future research trajectories will likely involve its use in comparative studies to benchmark the efficacy and mechanistic pathways of newer, more environmentally benign arylating agents.

Properties

IUPAC Name |

bis(4-methylphenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGWZUBGVKYLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060216 | |

| Record name | Mercury, bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-64-4 | |

| Record name | Bis(4-methylphenyl)mercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ditolymercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-p-tolyl mercury | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, bis(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury, bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DITOLYMERCURY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT726CY8JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Spectroscopic Characterization of Mercury, Bis 4 Methylphenyl

X-ray Diffraction Analysis

X-ray diffraction studies have been pivotal in determining the precise solid-state structure of Mercury, bis(4-methylphenyl)-, offering insights into its molecular geometry and crystal packing.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

The molecular structure of Mercury, bis(4-methylphenyl)-, also known as di-p-tolyl mercury, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The analysis reveals a centrosymmetric molecule, meaning the mercury atom occupies a center of inversion within the crystal lattice.

A key feature of the molecular geometry is the arrangement of the carbon-mercury-carbon bond, which is linear. The molecule as a whole is observed to be planar.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.12 Å |

| b | 5.07 Å |

| c | 11.65 Å |

| β | 91.8° |

| Molecules per unit cell (Z) | 2 |

Intermolecular Interactions and Packing Architectures (e.g., Hg···Hg, C–H···π)

The crystal structure of di-p-tolyl mercury is classified as a molecular type. This indicates that the forces holding the molecules together in the crystal lattice are primarily weak van der Waals forces. Investigations have found no significant or short intermolecular close approaches, such as strong Hg···Hg or C–H···π interactions, in the crystal packing. This is in contrast to some other organomercury compounds where such interactions can dictate the formation of dimers or polymeric chains. For instance, certain pincer-ligand mercury halide complexes are known to form dimers through Hg···Hg contacts of approximately 3.6153 Å and C–H···π interactions. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of the various nuclei within the molecule in solution. For Mercury, bis(4-methylphenyl)-, multinuclear NMR studies, including ¹H, ¹³C, and ¹⁹⁹Hg, have been conducted to fully characterize its structure and the influence of the tolyl substituent on the mercury center. unt.edu

Proton (¹H) NMR for Ligand Proton Environments

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the 4-methylphenyl (p-tolyl) ligands. The spectrum for Mercury, bis(4-methylphenyl)- in a deuterochloroform (CDCl₃) solvent shows distinct signals for the methyl and aromatic protons. unt.edu The integration of these signals corresponds to the number of protons in each environment.

| Proton Environment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Methyl (CH₃) | Data not available in search results | Singlet |

| Aromatic (C₆H₄) | Data not available in search results | Multiplet (typically two doublets) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. For Mercury, bis(4-methylphenyl)-, distinct resonances are expected for the methyl carbon, the four unique carbons of the aromatic ring (ipso, ortho, meta, and para relative to the mercury atom), and show coupling to the mercury-199 (B1194827) nucleus. unt.edu

| Carbon Environment | Chemical Shift (δ) ppm | ¹³C-¹⁹⁹Hg Coupling Constant (J) Hz |

|---|---|---|

| Methyl (CH₃) | Data not available in search results | Data not available in search results |

| Aromatic (ipso-C) | Data not available in search results | Data not available in search results |

| Aromatic (ortho-C) | Data not available in search results | Data not available in search results |

| Aromatic (meta-C) | Data not available in search results | Data not available in search results |

| Aromatic (para-C) | Data not available in search results | Data not available in search results |

Mercury-199 (¹⁹⁹Hg) NMR for Metal Center Characterization

Mercury-199 NMR is a particularly powerful tool for studying organomercury compounds, as the chemical shift of the ¹⁹⁹Hg nucleus is highly sensitive to its coordination environment and the nature of the bonded organic groups. rsc.org The ¹⁹⁹Hg isotope has a nuclear spin of 1/2 and a natural abundance of 16.87%, yielding sharp signals over a very wide chemical shift range. huji.ac.il

Studies on a series of bisarylmercurials have been performed to understand the effect of substituents on the ¹⁹⁹Hg chemical shift. huji.ac.il A comprehensive NMR investigation that includes ¹⁹⁹Hg data for Mercury, bis(4-methylphenyl)- has been reported. unt.edu This data is crucial for comparing the electronic effects of the p-tolyl group with other aryl substituents on the mercury center.

| Nucleus | Chemical Shift (δ) ppm (relative to (CH₃)₂Hg) |

|---|---|

| ¹⁹⁹Hg | Data not available in search results |

Reactivity and Mechanistic Investigations of Mercury, Bis 4 Methylphenyl

Carbon-Mercury Bond Cleavage Reactions

The cleavage of the carbon-mercury (C-Hg) bond in organomercury compounds is a fundamental process that underpins their utility in organic synthesis and is also central to their biological and environmental transformations. In the case of Mercury, bis(4-methylphenyl)-, also known as di-p-tolylmercury, this cleavage can be initiated by various reagents and conditions, including acids, halogens, and photochemical energy.

Protonolysis, the cleavage of a chemical bond by an acid, is a characteristic reaction of organomercury compounds. For symmetrical diarylmercurials like Mercury, bis(4-methylphenyl)-, the reaction with an acid (HX) results in the cleavage of one of the aryl-mercury bonds, yielding a tolylmercuric salt (p-Tolyl-HgX) and toluene (B28343). Further reaction can lead to the cleavage of the second C-Hg bond, producing a mercury(II) salt and another molecule of toluene.

The mechanism of protonolysis can be influenced by the nature of the acid, the solvent, and the presence of coordinating ligands. Studies on various organomercurials suggest that the reaction generally proceeds through an electrophilic substitution pathway where the proton from the acid attacks the carbon atom of the C-Hg bond. This process is often facilitated by the coordination of the acid's anion or a solvent molecule to the mercury atom, which increases the electrophilicity of the mercury and weakens the C-Hg bond.

In the context of enzymatic systems, the organomercurial lyase MerB catalyzes the protonolysis of the Hg-C bond in a variety of organomercurials. nih.gov While not specific to Mercury, bis(4-methylphenyl)-, studies on MerB with substrates like methylmercury (B97897) have provided detailed mechanistic insights. nih.gov These studies suggest a two-step mechanism where a cysteine residue in the enzyme's active site first protonates an aspartate residue. This enables the coordination of two thiolates to the mercury center, forming a trigonal planar species. nih.gov Subsequently, the protonated aspartate donates a proton to the carbon atom, facilitating the cleavage of the Hg-C bond. nih.gov This enzymatic mechanism highlights the importance of coordination changes at the mercury center in promoting protonolysis.

The susceptibility of the C-Hg bond to protolytic cleavage is also dependent on the nature of the ligands attached to the mercury atom. For instance, studies on mercury alkyl compounds with sulfur-containing ligands have shown that increasing the coordination number of mercury can enhance the rate of protonolysis. researchgate.net This suggests that the formation of higher coordinate species can lower the activation energy for C-Hg bond cleavage. researchgate.net

Mercury, bis(4-methylphenyl)- readily reacts with halogens such as bromine (Br₂) and iodine (I₂). These reactions typically result in the cleavage of the C-Hg bonds and the formation of aryl halides and mercury(II) halides. The reaction with an equimolar amount of a halogen (X₂) first yields p-tolylmercuric halide and p-tolyl halide.

(p-CH₃C₆H₄)₂Hg + X₂ → p-CH₃C₆H₄HgX + p-CH₃C₆H₄X

With an excess of the halogen, both C-Hg bonds are cleaved to produce two equivalents of the p-tolyl halide and the corresponding mercury(II) halide.

(p-CH₃C₆H₄)₂Hg + 2X₂ → 2 p-CH₃C₆H₄X + HgX₂

The reaction conditions can influence the outcome, with competition possible between polar and radical halogenation pathways. thieme-connect.de For instance, the reaction of Mercury, bis(4-methylphenyl)- with tert-butyl bromide in carbon tetrachloride upon prolonged reflux resulted in the formation of tolylmercuric bromide, toluene, and isobutylene, indicating a reaction involving the removal of HX. datapdf.com Similarly, reaction with stilbene (B7821643) dibromide yielded tolylmercuric bromide, tolyl bromide, and stilbene. datapdf.com

The halogenation of organomercury compounds is a key step in various synthetic transformations. For example, the Hunsdiecker reaction, which involves the decarboxylative halogenation of carboxylic acid salts, can be performed using mercury(II) salts in the presence of a halogen. acs.org This highlights the utility of mercury compounds in facilitating the formation of carbon-halogen bonds.

The reaction of Mercury, bis(4-methylphenyl)- with N-bromosuccinimide (NBS) is another example of a halogenation reaction. NBS is a common reagent for allylic and benzylic bromination, and its reactions with organomercurials can proceed through radical mechanisms.

The photochemical decomposition of organomercury compounds, including Mercury, bis(4-methylphenyl)-, involves the cleavage of the C-Hg bond upon absorption of ultraviolet (UV) light. science-softcon.de This process leads to the formation of organic radicals. The photolysis of Mercury, bis(4-methylphenyl)- is expected to generate p-tolyl radicals (p-CH₃C₆H₄•) and a mercury-containing radical or metallic mercury.

(p-CH₃C₆H₄)₂Hg + hν → 2 p-CH₃C₆H₄• + Hg(0)

These highly reactive p-tolyl radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent to form toluene, dimerization to form 4,4'-dimethylbiphenyl, or reaction with other molecules present in the system. oup.com The specific products formed will depend on the reaction conditions, including the solvent and the presence of radical traps.

Studies on the photochemical decomposition of related diarylmercury compounds have confirmed the formation of aryl radicals. oup.com The efficiency of radical formation and the subsequent reaction pathways can be influenced by the wavelength of the light used and the presence of sensitizers. Mercury-photosensitized reactions of arenes have been shown to lead to C-C, C-O, and C-N bond cleavage, proceeding through organometallic exciplexes. acs.org

The formation of hydroxyl radicals from the photolysis of secondary organic aerosol material has also been investigated, indicating that photochemical processes can generate reactive radical species in various environments. copernicus.org While not directly involving Mercury, bis(4-methylphenyl)-, this research highlights the general principle of radical formation through photolysis.

Reactions with Halogens

Transmetalation Reactions for C-C Bond Formation

Transmetalation, the transfer of an organic group from one metal to another, is a powerful tool in organic synthesis for the formation of new carbon-carbon bonds. Mercury, bis(4-methylphenyl)- can serve as an effective aryl group donor in transmetalation reactions with various other metals, most notably palladium and aluminum.

Palladium-catalyzed cross-coupling reactions are among the most important methods for C-C bond formation in modern organic synthesis. researchgate.net While the Stille reaction (using organotin reagents) and Suzuki reaction (using organoboron reagents) are more commonly employed, organomercury compounds like Mercury, bis(4-methylphenyl)- can also participate in similar transformations. ethz.chuwindsor.cacsic.es

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organometallic reagent (in this case, the p-tolyl group from Mercury, bis(4-methylphenyl)-) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

In the context of Mercury, bis(4-methylphenyl)-, the transmetalation step would involve the transfer of a p-tolyl group to a pre-formed Ar-Pd(II)-X complex.

(p-CH₃C₆H₄)₂Hg + Ar-Pd(II)-X → p-CH₃C₆H₄-Pd(II)-Ar + p-CH₃C₆H₄HgX

This is then followed by reductive elimination to form the biaryl product (p-CH₃C₆H₄-Ar) and regenerate the Pd(0) catalyst. The mechanism of transmetalation can proceed through either an open (linear) or a closed (cyclic) transition state, depending on the specific reactants and conditions. ethz.ch

The use of organomercury compounds in palladium-catalyzed carbonylations has also been explored. core.ac.uk These reactions involve the insertion of carbon monoxide into the C-Pd bond followed by reductive elimination, leading to the formation of ketones or carboxylic acid derivatives.

Mercury, bis(4-methylphenyl)- can undergo transmetalation with organoaluminum compounds. thieme-connect.de This reaction involves the transfer of the p-tolyl group from mercury to aluminum, resulting in the formation of a new organoaluminum species and a mercury compound. For example, the reaction with triethylaluminum (B1256330) would lead to the exchange of organic groups.

(p-CH₃C₆H₄)₂Hg + 2 Al(C₂H₅)₃ → 2 p-CH₃C₆H₄Al(C₂H₅)₂ + Hg

The resulting organoaluminum compound can then be used in subsequent reactions. The transfer of vinyl groups from aluminum to mercury has also been demonstrated, highlighting the versatility of transmetalation reactions between these two metals. thieme-connect.de

The reaction of diarylmercurials with other organometallic compounds, such as those of tin, can be influenced by the reaction conditions. One-electron oxidations and reductions of organomercurials and organotins have been studied, providing insight into the electron transfer processes that can occur during these reactions. tdl.org

Palladium-Catalyzed Cross-Coupling Reactions

Coordination Chemistry and Ligand Exchange Reactions

The mercury center in Mercury, bis(4-methylphenyl)- possesses a linear C-Hg-C geometry, but it can expand its coordination sphere to interact with various Lewis bases. This reactivity is central to its coordination chemistry, which involves the formation of adducts and complexes through ligand exchange or association reactions. Mercury(II) compounds generally exhibit a strong affinity for soft donor atoms like sulfur and phosphorus, and also readily interact with nitrogen donors. researchgate.net The typically rapid ligand exchange processes seen with mercury(II) ions can be influenced by the steric and electronic properties of both the organomercury compound and the incoming ligand. researchgate.net

Diarylmercury compounds, including Mercury, bis(4-methylphenyl)-, react with mercuric halides (HgX₂, where X = Cl, Br, I) in what are known as comproportionation or redistribution reactions. These reactions lead to the formation of arylmercuric halides (ArHgX). The reaction involving Mercury, bis(4-methylphenyl)- and a mercuric halide can be represented as:

(p-CH₃C₆H₄)₂Hg + HgX₂ ⇌ 2 p-CH₃C₆H₄HgX

This equilibrium is fundamental in organomercury chemistry. The formation of such adducts or redistribution products is a common pathway in reactions involving organomercurials. capes.gov.brgla.ac.uk The mercuric halide acts as a Lewis acid, interacting with the diarylmercury compound. The reaction can proceed through a four-centered transition state involving a bridged intermediate. The stability and structure of these adducts are influenced by the nature of the halide and the solvent system used. For instance, the reaction of various 2-(arylazo)arylmercuric chlorides can be achieved by reacting the corresponding sulphinates with mercuric chloride, demonstrating the utility of mercuric halides in forming specific organomercury halide complexes. gla.ac.uk

The Lewis acidic character of the mercury atom in Mercury, bis(4-methylphenyl)-, while weak, allows it to form complexes with various donor ligands. The strength and nature of these interactions are highly dependent on the donor atom. researchgate.net

Nitrogen-Donor Ligands: Mercury, bis(4-methylphenyl)- can form adducts with nitrogen-containing ligands. While diarylmercury compounds are generally weak Lewis acids, the presence of electron-withdrawing groups on the aryl rings can enhance their acidity and facilitate complex formation. Interactions with N-donor ligands such as pyridine (B92270), 2,2'-bipyridine, and 1,10-phenanthroline (B135089) are well-documented for related mercury compounds. grafiati.comresearchgate.netresearchgate.net For example, mercury(II) benzisothiazolinate readily forms stable, tetrahedrally coordinated complexes with bipyridine and phenanthroline. researchgate.net In the context of pincer ligands, which often contain nitrogen donor arms, organomercury compounds serve as valuable intermediates for transmetalation reactions to other metals like palladium. lew.ro The formation of [2,6-(Me₂NCH₂)₂C₆H₃]Hg(OAc) via direct mercuration showcases a stable organomercury compound with intramolecular N→Hg coordination. lew.ro While specific studies on Mercury, bis(4-methylphenyl)- with these ligands are sparse, analogous reactions are expected, likely resulting in weak coordination or the formation of adducts where the linear C-Hg-C arrangement is slightly distorted. The interaction between mercury centers and nitrogen atoms in related complexes often shows long bond distances, indicating weak interactions. mdpi.com

Sulfur-Donor Ligands: Mercury(II) has a pronounced affinity for soft sulfur-donor ligands. researchgate.netresearchgate.net Reactions of organomercury compounds with sulfur-containing molecules are relevant in the context of their biological interactions and coordination chemistry. Mercury, bis(4-methylphenyl)- is expected to interact with sulfur donors like thiols, thioethers, and thiocarbonyl compounds. Studies on related mercury complexes show that mercury(II) readily coordinates to sulfur atoms. For instance, complexes with 4,5-bis(methylthio)-1,3-dithiole-2-thione (B1268230) demonstrate coordination exclusively through the thiocarbonyl sulfur atom, leading to the formation of one-dimensional coordination polymers. researchgate.net The strength of the Hg-S bond in these adducts is influenced by the other ligands on the mercury center. researchgate.net Similarly, attempts to synthesize mercury complexes with arenetellurolate ligands containing chelating oxazoline (B21484) groups resulted in the formation of the corresponding ditelluride, indicating the complex reactivity patterns with chalcogen donors. rsc.org

Below is a table summarizing representative Hg-N and Hg-S bond distances in related mercury complexes, illustrating the typical coordination environment.

| Compound/Fragment | Donor Atom | Hg-Donor Bond Length (Å) | Reference |

| [Fe(HgCl₂)(CO)₄(PEtPhpy)] | N (pyridine) | 2.530(4) | mdpi.com |

| [Fe(HgI₂)(CO)₃(PPh₂py)₂] | N (pyridine) | 2.658(2) | mdpi.com |

| [Fe(HgCl₂)(CO)₃(Ph₂Ppym)₂] | N (pyrimidine) | 2.669(8) | mdpi.com |

| [Hg(4,5-bis(methylthio)-1,3-dithiole-2-thione)I₂] | S (thione) | 2.583(4) | researchgate.net |

| [Hg(4,5-bis(methylthio)-1,3-dithiole-2-thione)Br₂] | S (thione) | 2.668(4) | researchgate.net |

| [Hg(4,5-bis(methylthio)-1,3-dithiole-2-thione)Cl₂] | S (thione) | 2.815(5) | researchgate.net |

This table is illustrative and shows data from related mercury complexes to provide context for potential interactions with Mercury, bis(4-methylphenyl)-.

Formation of Mercuric Halide Adducts

Mechanistic Aspects of Electrophilic and Nucleophilic Reactions

The Hg-C bond in Mercury, bis(4-methylphenyl)- can be cleaved through various pathways, making it a versatile reagent in organic synthesis. Its reactions can be broadly categorized based on the nature of the attacking species as either electrophilic or nucleophilic.

Electrophilic Reactions: The most characteristic reaction of arylmercury compounds is electrophilic substitution (aromatic desulfonation or decarboxylation are related processes). thieme-connect.de In these reactions, an electrophile (E⁺) attacks the carbon atom of the p-tolyl ring, leading to the cleavage of the C-Hg bond and the formation of a new C-E bond. The general mechanism for electrophilic cleavage is denoted as Sₑ.

p-CH₃C₆H₄-HgR + E⁺ → p-CH₃C₆H₄-E + RHg⁺ (where R = p-CH₃C₆H₄)

These reactions are pivotal for introducing functional groups onto an aromatic ring at a specific position defined by the mercury atom. The direct mercuration of toluene is an electrophilic aromatic substitution that ultimately leads to the formation of organomercurials. mdpi.com The reactivity of the organomercury compound in these substitutions depends significantly on the electrophile's strength and the reaction conditions. mdpi.com Transmetalation reactions, where the p-tolyl group is transferred from mercury to another metal (e.g., palladium), are also mechanistically considered electrophilic attacks on the carbon atom of the C-Hg bond by a metal-based electrophile. acs.orgacs.org Such reactions are crucial for the use of organomercurials as transfer agents in cross-coupling catalysis. lew.ro

Nucleophilic Reactions: Nucleophilic attack can be directed at the mercury center of Mercury, bis(4-methylphenyl)-. The interaction with Lewis bases, such as the nitrogen and sulfur donor ligands discussed previously (Section 4.3.2), is a prime example of a nucleophilic process. researchgate.netmdpi.com The ligand acts as a nucleophile, donating an electron pair to the electrophilic mercury atom to form a coordinate bond.

(p-CH₃C₆H₄)₂Hg + :L → [(p-CH₃C₆H₄)₂Hg-L]

The mechanism of this association can range from a simple adduct formation to a more complex process involving ligand displacement, depending on the nature of the ligand (L) and the reaction stoichiometry. For instance, the reaction of organomercury compounds with halide ions can lead to the formation of anionic complexes, such as [Ar₂HgX]⁻, where the halide ion acts as the nucleophile. The mechanism for bimolecular nucleophilic substitution (Sₙ2) at a carbon center involves the attack of a nucleophile on an antibonding orbital. mdpi.com While direct Sₙ2 attack on the aryl carbon of di-p-tolylmercury is not typical, nucleophilic attack at the mercury atom is a key mechanistic step in many of its reactions, including ligand exchange and some transmetalation pathways.

Theoretical and Computational Studies of Mercury, Bis 4 Methylphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of Mercury, bis(4-methylphenyl)-. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules.

DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nih.goviucr.orgtandfonline.com These calculations provide crucial information on bond lengths, bond angles, and torsion angles. For instance, in related Schiff base structures also containing a 4-methylphenyl group, the geometry has been optimized to find the most stable conformer. nih.goviucr.orgiucr.org The energetic profiles of different conformers can also be calculated to understand their relative stabilities. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Schiff Base, (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C=N | 1.273 (4) |

| C-O | 1.335 (5) |

| Phenol ring to aniline (B41778) ring dihedral angle | 45.73 (2) |

Data sourced from crystallographic and DFT studies of a related compound containing the 4-methylphenyl group. nih.goviucr.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.netiucr.org For molecules containing the 4-methylphenyl group, the HOMO and LUMO are often delocalized over the phenyl rings. nih.goviucr.org The energies of these orbitals and their gap can be calculated using DFT. iucr.orgnih.gov

Table 2: Frontier Molecular Orbital Properties for a Related Compound

| Property | Value (eV) |

|---|---|

| EHOMO | -5.8477 |

| ELUMO | -1.6411 |

| HOMO-LUMO Gap (ΔE) | 4.2066 |

Calculated values for a related Schiff base containing a 4-methylphenyl group at the B3LYP/6-311G(d,p) level of theory. nih.gov

Geometry Optimization and Energetic Profiles

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analyses are powerful computational methods for identifying and characterizing chemical bonds and noncovalent interactions. mdpi.comnih.govresearchgate.netresearchgate.net QTAIM analyzes the topology of the electron density to locate bond critical points (BCPs), which are indicative of an interaction between two atoms. researchgate.net NCI analysis, often visualized through reduced density gradient (RDG) plots, helps in identifying and visualizing weak noncovalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding crystal packing and supramolecular structures. mdpi.comresearchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.netresearchgate.net The MEP surface is colored to represent different potential values: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-deficient areas, susceptible to nucleophilic attack). researchgate.netresearchgate.netrsc.org For aromatic compounds, the π-systems of the phenyl rings often show negative potential, while the hydrogen atoms exhibit positive potential. iucr.org

Hirshfeld Surface Analysis and Intermolecular Interactions

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 56.9 |

| C···H/H···C | 31.2 |

| O···H/H···O | - |

Data for (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol. iucr.org

Reaction Pathway and Transition State Calculations

Computational chemistry can be employed to explore the mechanisms of chemical reactions involving Mercury, bis(4-methylphenyl)-. This involves calculating the potential energy surface for a given reaction to identify the minimum energy pathway from reactants to products. aps.org An essential part of this process is locating the transition state, which is the highest energy point along the reaction coordinate. mercuryconsortium.org Methods like DFT can be used to calculate the structures and energies of transition states, providing insights into the reaction's feasibility and kinetics. aps.orgmercuryconsortium.org While specific reaction pathway calculations for Mercury, bis(4-methylphenyl)- are not detailed in the provided context, such studies are crucial for understanding its reactivity and potential transformations.

Solvent Effects on Reactivity and Structure

The solvent environment plays a critical role in dictating the reactivity and structural stability of organometallic compounds, and Mercury, bis(4-methylphenyl)-, also known as di(p-tolyl)mercury, is no exception. Theoretical and computational studies, complemented by experimental observations, have shown that the choice of solvent can significantly influence reaction pathways, kinetics, and the compound's stability against decomposition. The interaction between the solvent and the solute can range from weak, non-specific solvation to direct participation in the reaction mechanism.

The reactivity of Mercury, bis(4-methylphenyl)- is highly dependent on the solvent system, particularly in the context of redistribution reactions and interactions with acidic or catalytic species. For instance, the stability of the compound can be quite variable. In some cases, it has been observed to be stable for extended periods under reflux in solvents like methanol (B129727) or petroleum ether when pure. cdnsciencepub.com However, the presence of impurities or catalysts can lead to decomposition or redistribution reactions to form symmetrical diarylmercury compounds. cdnsciencepub.com

The solvent can also mediate the course of reactions. In a study on the redistribution reaction of unsymmetrical organomercurials, it was noted that bringing reactants into a homogeneous solution with acid could lead to demetalation, where the mercury is precipitated as the metal, instead of the intended redistribution. For example, when attempting to facilitate a reaction of a related mercurial in methanol, the addition of nitric acid to create a clear solution resulted in the formation of bi-tolyl and metallic mercury rather than the expected symmetrical bis-mercurial product. cdnsciencepub.com This highlights the solvent's role in enabling alternative, and sometimes undesired, reaction pathways. In contrast, conducting the reaction in a less polar, peroxide-free solvent like dioxane under an inert atmosphere suppressed this decomposition route, although the redistribution reaction itself was slow. cdnsciencepub.com

A significant area where solvent effects are prominent is in solvent extraction processes. Studies have investigated the partitioning of di(p-tolyl)mercury between aqueous solutions and an organic solvent phase. In one such study, the organic phase consisted of Calix(4)arene-bis(t-octylbenzo-crown-6) (BOBCalix), 1-(2,2,3,3-tetrafluoro-propoxy)-3-(4-sec-butylphenoxy)-2-propanol (a modifier), and tri-n-octylamine (TOA) in a high-purity isoparaffinic solvent. The aqueous phases were varied to simulate different stages of a separation process, including a caustic salt solution, a nitric acid scrub, a boric acid strip, and a sodium hydroxide (B78521) wash.

The results consistently showed that Mercury, bis(4-methylphenyl)-, as an organic mercury compound, preferentially partitioned into the organic phase across all tested aqueous conditions. osti.gov This strong preference for the organic solvent underscores the nonpolar nature of the compound and its favorable solvation by the organic constituents compared to the highly polar aqueous environments.

The table below summarizes the observed partitioning behavior of Mercury, bis(4-methylphenyl)- in a solvent extraction system.

Table 1: Partitioning of Mercury, bis(4-methylphenyl)- in a Solvent Extraction System osti.gov

| Aqueous Phase Composition | Organic Phase Composition | Observed Partitioning Behavior |

|---|---|---|

| Salt Simulant (containing NaOH, NaNO₃, NaNO₂, Na₂CO₃, etc.) | 0.007 M BOBCalixC6, 0.75 M Cs-7SB Modifier, 0.003 M TOA in Isopar™ L | Preferred the organic phase |

| Scrub Solution (0.05 M HNO₃) | 0.007 M BOBCalixC6, 0.75 M Cs-7SB Modifier, 0.003 M TOA in Isopar™ L | Preferred the organic phase |

| Strip Solution (0.001 M HNO₃ and 0.01 M Boric Acid) | 0.007 M BOBCalixC6, 0.75 M Cs-7SB Modifier, 0.003 M TOA in Isopar™ L | Preferred the organic phase |

| Wash Solution (0.01 M - 0.3 M NaOH) | 0.007 M BOBCalixC6, 0.75 M Cs-7SB Modifier, 0.003 M TOA in Isopar™ L | Preferred the organic phase |

From a structural standpoint, while detailed computational studies on the conformational changes of Mercury, bis(4-methylphenyl)- in different solvents are not extensively documented in readily available literature, the compound's solubility characteristics provide indirect evidence of solvent-solute interactions. For instance, its recrystallization from a mixture of chloroform (B151607) and hexane (B92381) suggests that its structure is stable in these less polar organic solvents. thieme-connect.de The linear C-Hg-C bond is a defining structural feature of diarylmercury compounds and is generally expected to be maintained across different solvent environments, though solvent polarity can influence intermolecular interactions and packing in the solvated state.

Advanced Applications of Mercury, Bis 4 Methylphenyl in Chemical Synthesis and Materials Science

Catalytic Roles in Organic Transformations

Di-p-tolylmercury has found utility as a catalyst in specific organic reactions. Its involvement spans both homogeneous catalysis and as a component in more complex catalytic systems.

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. researchgate.net Di-p-tolylmercury, being soluble in certain organic solvents, can function in this capacity. tib-chemicals.com While not as broadly employed as other transition metal catalysts, it has been noted for its potential in processes like Ziegler-Natta polymerizations. google.com Organomercury compounds, in general, are recognized for their role in a variety of organic transformations. thieme-connect.de

Specific Reactions Catalyzed

Historically, mercury compounds have been pivotal in certain industrial chemical processes. For instance, mercury(II) salts have been used to catalyze the hydration of acetylene (B1199291) to produce acetaldehyde. nih.gov Another significant application is the use of mercury chloride on a support as a catalyst for the production of vinyl chloride from acetylene and hydrogen chloride. While these examples often utilize inorganic mercury salts, the fundamental reactivity of the mercury center is relevant to understanding the potential catalytic functions of organomercury compounds like di-p-tolylmercury.

Precursor in Materials Synthesis

Beyond its catalytic applications, di-p-tolylmercury serves as a precursor in the synthesis of advanced materials, leveraging the unique properties of the mercury-carbon bond.

Synthesis of Organometallic Polymers

Organometallic polymers, which incorporate metal atoms into their backbone, are a class of materials with unique electronic and physical properties. Di-p-tolylmercury can be used as a building block or precursor in the synthesis of such polymers. researchgate.netrsc.org The thermolytic decomposition of organometallic polymers containing metal precursors can lead to the formation of nanostructured materials, such as metal oxides. uchile.cl

Precursors for Quantum Dot Synthesis

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. rsc.org The synthesis of high-quality QDs relies on the use of suitable molecular precursors that decompose in a controlled manner. nih.govrsc.org Organometallic compounds are frequently employed as precursors for the metal components of QDs. nih.gov While specific use of di-p-tolylmercury in QD synthesis is not widely documented, organomercury compounds in general can serve as sources for mercury-containing nanomaterials. lookchem.com The choice of precursor is critical in determining the size, shape, and optical properties of the resulting quantum dots. mdpi.com

Intermediates in Specialized Organic Synthesis

Mercury, bis(4-methylphenyl)-, also known as di-p-tolylmercury, is a valuable organomercury compound that serves as a precursor in specialized organic synthesis. thieme-connect.decas.org Its utility stems from its ability to generate reactive intermediates, namely aryl radicals and its participation in carbon-carbon (C-C) bond formation reactions. thieme-connect.detdl.org

Source of Aryl Radicals

Mercury, bis(4-methylphenyl)- can serve as a source of 4-methylphenyl (p-tolyl) radicals. thieme-connect.detdl.org The generation of these radicals is typically achieved through the reduction of the organomercury compound. This process involves the homolytic cleavage of the carbon-mercury bond, leading to the formation of the desired aryl radical.

One common method for generating aryl radicals from Mercury, bis(4-methylphenyl)- involves its reaction with reducing agents like sodium borohydride. thieme-connect.de The p-tolyl radical, once formed, can then participate in various subsequent reactions. For instance, these radicals can be trapped by suitable substrates, such as electron-deficient alkenes and alkynes, to form new C-C bonds. thieme-connect.de The efficiency of this radical generation and subsequent reaction can be influenced by the solvent system, with ethanol, chloroform (B151607), and dichloromethane (B109758) being commonly employed. thieme-connect.de

The formation of aryl radicals from diarylmercury compounds can also be initiated by one-electron oxidation processes. tdl.org This method involves the transfer of an electron from the organomercurial to an oxidizing agent, resulting in a radical cation that can then fragment to produce an aryl radical.

Reagents in C-C Bond Formation

Mercury, bis(4-methylphenyl)- is a significant reagent in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. thieme-connect.deacs.org Its application in this area is closely linked to its ability to generate aryl radicals and to undergo transmetalation reactions. thieme-connect.denih.gov

The p-tolyl radicals generated from Mercury, bis(4-methylphenyl)- can add to various unsaturated systems, providing a pathway for the construction of more complex molecular architectures. thieme-connect.de This radical addition process is a key step in many C-C bond-forming reactions.

Furthermore, organomercury compounds, including Mercury, bis(4-methylphenyl)-, have been historically important in the development of cross-coupling reactions. acs.org While modern catalysis has largely shifted towards less toxic metals like palladium, the principles established with organomercury reagents remain relevant. nih.govmdpi.com For instance, arylpalladium species, which are key intermediates in many palladium-catalyzed cross-coupling reactions, were historically prepared in situ from arylmercuric salts and a palladium salt. acs.org These arylpalladium intermediates would then react with various partners to form the desired C-C bonds.

Future Research Directions for Mercury, Bis 4 Methylphenyl

Exploration of Novel Synthetic Methodologies

The traditional synthesis of diarylmercury compounds, including "Mercury, bis(4-methylphenyl)-", often relies on the reaction of a Grignard reagent with a mercury(II) halide. wikipedia.org While effective, this method presents opportunities for improvement in terms of efficiency, safety, and environmental impact. Future research should focus on developing alternative synthetic strategies.

One promising direction is the exploration of transmetalation reactions involving different organometallic precursors. For instance, the reaction of organoboron, organotin, or organozinc compounds with mercury salts could offer milder reaction conditions and improved functional group tolerance. Investigating the direct arylation of mercury salts using C-H activation techniques is another frontier that could significantly enhance the atom economy of the synthesis.

Furthermore, the use of hypervalent iodine or bromine reagents as arylating agents for mercury(II) salts presents a novel approach that warrants investigation. thieme-connect.comresearchgate.net These reagents are known for their unique reactivity and could provide new pathways to diarylmercury compounds under mild conditions. The development of one-pot syntheses that combine the formation of the organometallic precursor and its reaction with a mercury salt would also be a significant step forward in streamlining the production of "Mercury, bis(4-methylphenyl)-".

A systematic study comparing the yields, reaction times, and substrate scope of these novel methodologies with the classical Grignard-based synthesis would be invaluable. The table below summarizes potential alternative synthetic routes that merit further exploration.

| Synthetic Approach | Potential Advantages | Key Research Questions |

| Transmetalation from Organoboron/-tin/-zinc | Milder conditions, better functional group tolerance | Optimization of reaction conditions (catalyst, solvent, temperature), scope of compatible aryl precursors. |

| C-H Activation/Direct Arylation | High atom economy, reduced waste | Development of suitable catalysts, understanding of regioselectivity and mechanism. |

| Hypervalent Halogen Reagents | Novel reactivity, potentially mild conditions | Exploration of different hypervalent halogen reagents, investigation of reaction mechanisms. |

| One-Pot Syntheses | Increased efficiency, reduced purification steps | Compatibility of sequential reaction steps, optimization of overall yield. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. For the synthesis of "Mercury, bis(4-methylphenyl)-", particularly when using highly reactive intermediates like Grignard reagents, real-time monitoring is of paramount importance. hzdr.demt.com Future research should focus on the application of advanced spectroscopic techniques for in-situ analysis.

FlowNMR spectroscopy has emerged as a powerful tool for non-invasive, real-time reaction monitoring. rsc.org Its application to the synthesis of "Mercury, bis(4-methylphenyl)-" could provide detailed kinetic data and help to identify transient intermediates, offering unprecedented insight into the reaction mechanism. Similarly, in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, products, and byproducts throughout the course of the reaction. acs.orgacs.orgnih.gov These techniques are particularly well-suited for monitoring reactions in flow chemistry setups.

The development of specific spectroscopic probes that are sensitive to the formation and consumption of the Hg-C bond would be a significant advancement. This could involve the design of chromophoric or fluorophoric ligands that exhibit a change in their spectroscopic properties upon coordination to mercury and subsequent reaction. The table below outlines spectroscopic techniques and their potential applications in monitoring the synthesis of "Mercury, bis(4-methylphenyl)-".

| Spectroscopic Technique | Information Gained | Potential Impact |

| FlowNMR Spectroscopy | Detailed kinetic data, identification of intermediates, structural elucidation. rsc.org | Deeper mechanistic understanding, precise reaction control. |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants and products. mt.com | Optimization of reaction conditions, improved safety by detecting exotherms. mt.com |

| In-situ Raman Spectroscopy | Monitoring of bond formation/breaking, suitable for aqueous and non-polar media. acs.orgnih.gov | Complementary data to FTIR, applicable in a wider range of solvents. |

| UV-Vis Spectroscopy | Tracking of chromophoric species, potential for high-throughput screening. | Rapid reaction optimization, development of colorimetric assays. |

| Fluorescence Spectroscopy | High sensitivity for detecting specific reaction events with fluorescent probes. rsc.orgacs.org | Development of highly sensitive monitoring methods. |

Development of Green Chemistry Approaches for Synthesis and Application

The inherent toxicity of mercury compounds necessitates a strong focus on the development of environmentally benign synthetic methods and applications. uou.ac.innih.gov Future research should be guided by the principles of green chemistry to minimize the environmental footprint associated with "Mercury, bis(4-methylphenyl)-".

Key areas for investigation include the use of greener solvents . Replacing traditional volatile organic solvents like diethyl ether or THF with more sustainable alternatives such as glycerol, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. scirp.org The exploration of solvent-free reaction conditions , for example, using mechanochemistry (ball milling) or solid-supported reagents, is another promising avenue.

Microwave-assisted synthesis has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in many organic transformations. scirp.org A systematic study of the application of microwave irradiation to the synthesis of "Mercury, bis(4-methylphenyl)-" could lead to more efficient and environmentally friendly protocols.

Furthermore, the development of catalytic methods that utilize "Mercury, bis(4-methylphenyl)-" as a reagent in a highly efficient and selective manner would contribute to green chemistry by maximizing atom economy. The table below highlights potential green chemistry approaches.

| Green Chemistry Approach | Potential Benefits | Research Focus |

| Alternative Solvents (e.g., glycerol, ionic liquids) | Reduced volatility, lower toxicity, potential for recycling. scirp.org | Solubility and reactivity studies in green solvents, solvent recycling strategies. |

| Solvent-Free Conditions (e.g., mechanochemistry) | Elimination of solvent waste, potential for new reactivity. | Investigation of reaction kinetics and yields, scalability of the process. |

| Microwave-Assisted Synthesis | Faster reaction times, improved energy efficiency, higher yields. scirp.org | Optimization of microwave parameters, comparison with conventional heating. |

| Catalytic Applications | High atom economy, reduced stoichiometric waste. | Design of catalytic cycles that efficiently utilize the aryl groups. |

Integration with Machine Learning for Property Prediction and Reaction Design

The application of machine learning (ML) in chemistry is revolutionizing the way researchers predict molecular properties and design new reactions. nsf.govbeilstein-journals.org For "Mercury, bis(4-methylphenyl)-" and other organomercury compounds, ML models can be developed to predict a wide range of properties, from physicochemical characteristics to toxicity and reactivity.

Future research should focus on building robust Quantitative Structure-Property Relationship (QSPR) models for organomercury compounds. researchgate.net By training algorithms on existing experimental data, it may be possible to predict the properties of novel, unsynthesized diarylmercury derivatives with reasonable accuracy. This would enable the in-silico screening of large virtual libraries of compounds to identify candidates with desired properties before embarking on time-consuming and resource-intensive synthesis.

ML can also be employed to predict reaction outcomes and optimize reaction conditions . beilstein-journals.orgresearchgate.net By creating a dataset of successful and unsuccessful reactions for the synthesis of diarylmercury compounds, a model could be trained to predict the likelihood of a reaction's success based on the reactants, reagents, and conditions. Such a model could guide experimental design and accelerate the discovery of new and improved synthetic methods. The table below outlines the potential applications of machine learning.

| Machine Learning Application | Potential Outcome | Data Requirements |

| QSPR Modeling | Prediction of physicochemical properties, toxicity, and reactivity. researchgate.netnih.gov | A curated dataset of organomercury compounds with experimentally determined properties. |

| Reaction Outcome Prediction | Identification of promising reaction conditions and reagents. beilstein-journals.orgresearchgate.net | A structured database of both successful and failed reactions. |

| De Novo Design | Generation of novel diarylmercury structures with desired properties. | A generative model trained on a large library of known chemical structures. |

| Mechanistic Insights | Elucidation of reaction mechanisms through analysis of large datasets. rsc.org | Detailed experimental data, including kinetic and spectroscopic information. |

Unexplored Catalytic Activities and Selectivities

While organomercury compounds are often viewed as stoichiometric reagents or, historically, as catalysts in now-obsolete industrial processes, their potential in modern catalytic chemistry remains largely unexplored. wikipedia.orgfederalregister.gov "Mercury, bis(4-methylphenyl)-" could serve as a precursor to catalytically active species or exhibit catalytic activity itself in specific transformations.

A key area of future research is the use of "Mercury, bis(4-methylphenyl)-" in transmetalation reactions to generate other organometallic catalysts in situ . By carefully selecting the co-catalyst, it may be possible to develop novel catalytic systems for cross-coupling reactions, additions to unsaturated bonds, and other important organic transformations.

The potential for "Mercury, bis(4-methylphenyl)-" to act as a Lewis acid catalyst should also be investigated. The mercury center, although generally considered a soft Lewis acid, could activate specific substrates and promote reactions with unique selectivity.

Furthermore, exploring the reactivity of the C-Hg bond under various catalytic conditions could lead to the discovery of new types of bond-forming reactions. For instance, the palladium-catalyzed carbonylation of diarylmercury compounds to form diaryl ketones has been reported, suggesting that other insertion reactions into the C-Hg bond may be possible. acs.orgcapes.gov.br The table below summarizes potential areas of catalytic exploration.

| Catalytic Application | Potential Transformation | Research Approach |

| Transmetalation Agent | Generation of active catalysts for cross-coupling, etc. | Screening of different metal co-catalysts and reaction conditions. |

| Lewis Acid Catalysis | Activation of carbonyls, imines, or other functional groups. | Testing in classic Lewis acid-catalyzed reactions, probing for unique selectivity. |

| C-Hg Bond Functionalization | Carbonylation, carboxylation, amination, etc. acs.org | Exploration of various transition metal catalysts and reaction partners. |

| Redox Catalysis | Participation in redox cycles with other metals. | Electrochemical studies and investigation of reactions involving electron transfer. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis(4-methylphenyl)mercury, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Bis(4-methylphenyl)mercury is typically synthesized via organometallic reactions. A common approach involves reacting mercury(II) chloride with a Grignard reagent derived from 4-methylbromobenzene (e.g., 4-methylphenylmagnesium bromide) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Optimization includes maintaining low temperatures (0–5°C) to minimize side reactions and ensuring stoichiometric excess of the Grignard reagent (2:1 molar ratio) to drive the reaction to completion. Post-synthesis purification via recrystallization from ethanol or column chromatography yields the product .

Q. Which spectroscopic and chromatographic methods are most suitable for characterizing bis(4-methylphenyl)mercury?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can identify aryl proton environments and confirm substitution patterns. Mercury’s high atomic mass may cause slight deshielding of adjacent protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) detects isotopic patterns (e.g., Hg, Hg) and molecular ion peaks.

- Infrared (IR) Spectroscopy : C-H stretching (~3050 cm) and Hg-C vibrational modes (~450–550 cm) are diagnostic.

- Elemental Analysis : Quantifies C, H, and Hg content to confirm purity .

Q. What are the primary decomposition pathways of bis(4-methylphenyl)mercury under ambient conditions?

- Methodological Answer : Degradation occurs via:

- Photolysis : UV light cleaves Hg-C bonds, releasing mercury(0) and 4-methylphenyl radicals.

- Hydrolysis : In aqueous environments, acidic or basic conditions hydrolyze the compound to mercury oxides and 4-methylphenol.

- Microbial Degradation : Reductive pathways by mercury-resistant bacteria (e.g., Pseudomonas) convert organomercury to Hg. Stability studies should use accelerated aging tests with controlled light, humidity, and microbial exposure .

Advanced Research Questions

Q. How does the electronic structure of bis(4-methylphenyl)mercury influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methyl groups on the aryl rings stabilize the mercury center, reducing its electrophilicity and slowing transmetallation kinetics. Comparative studies with electron-deficient arylmercury compounds (e.g., bis(4-nitrophenyl)mercury) show faster reactivity in Pd-catalyzed couplings. Density Functional Theory (DFT) calculations can model charge distribution and predict reaction barriers. Experimental validation involves kinetic studies using Hg NMR to track intermediate formation .

Q. What strategies can mitigate interference from co-occurring metals when quantifying bis(4-methylphenyl)mercury in environmental samples?

- Methodological Answer :

- Selective Chelation : Use dithiocarbamates to selectively complex Hg ions, reducing interference from Pb or Cd.

- Chromatographic Separation : Reverse-phase HPLC coupled with ICP-MS isolates the compound from metal-rich matrices.

- Cold Vapor Atomic Fluorescence Spectroscopy (CV-AFS) : Specific to mercury detection, minimizing cross-reactivity. Validation via spike-recovery experiments in soil/sediment samples ensures accuracy .

Q. How can computational models predict the interaction of bis(4-methylphenyl)mercury with biological macromolecules?

- Methodological Answer :

- Molecular Docking : Simulate binding to cysteine-rich proteins (e.g., tubulin) using AutoDock Vina. Mercury’s affinity for thiol groups drives toxicity.

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methyl groups) with inhibition of enzymes like glutathione peroxidase.

- Toxicokinetic Modeling : Predict bioaccumulation factors (BAFs) using logP values and partition coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.